(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine RO5263397 is a selective TAAR 1 agonist. RO5263397 was efficacious in reducing cocaine-mediated behaviors. RO5263397 dose-dependently prevented cocaine-induced lowering of ICSS thresholds. TAAR1 stimulation effectively suppresses the rewarding and reinforcing effects of cocaine in self-administration and ICSS models, supporting the candidacy of TAAR1 as a drug discovery target for cocaine addiction.
Brand Name: Vulcanchem
CAS No.: 1357266-05-7
VCID: VC0049634
InChI: InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1
SMILES: CC1=C(C=CC=C1F)C2COC(=N2)N
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

CAS No.: 1357266-05-7

Cat. No.: VC0049634

Molecular Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine - 1357266-05-7

Specification

CAS No. 1357266-05-7
Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
IUPAC Name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine
Standard InChI InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1
Standard InChI Key IOHOUWIYOVWGHV-SECBINFHSA-N
Isomeric SMILES CC1=C(C=CC=C1F)[C@H]2COC(=N2)N
SMILES CC1=C(C=CC=C1F)C2COC(=N2)N
Canonical SMILES CC1=C(C=CC=C1F)C2COC(=N2)N
Appearance Solid powder

Introduction

Chemical Properties and Structure

Basic Identification

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is precisely identified through multiple chemical designations. The compound possesses the CAS Registry Number 1357266-05-7, which serves as its unique identifier in chemical databases and regulatory frameworks . The molecular formula is C10H11FN2O with a corresponding molecular weight of 194.21 g/mol. This chiral compound specifically refers to the (S)-enantiomer, which has demonstrated distinct pharmacological properties compared to its (R)-counterpart.

Structural Features

The compound features a fluorinated aromatic ring with methyl substitution, connected to a dihydrooxazol-2-amine moiety. Its molecular structure can be represented through various notations, including the IUPAC name (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine. The spatial arrangement of atoms is precisely defined through its InChI notation: InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1. For computational chemistry and database searching, the compound's InChI Key is IOHOUWIYOVWGHV-SECBINFHSA-N.

Physical and Chemical Characteristics

The compound's unique structural features contribute to its physicochemical properties. The canonical SMILES notation (CC1=C(C=CC=C1F)C2COC(=N2)N) and isomeric SMILES (CC1=C(C=CC=C1F)[C@H]2COC(=N2)N) provide machine-readable representations of its structure. These notations precisely define the stereochemistry at the chiral center, which plays a crucial role in its biological activity. Commercial sources typically provide this compound with purity greater than 95%, making it suitable for advanced research applications .

Pharmacological Profile

Primary Molecular Target

The primary molecular target of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is the trace amine-associated receptor 1 (TAAR1). This G protein-coupled receptor is predominantly expressed in brain regions and peripheral tissues. The compound functions as a selective agonist at TAAR1, demonstrating high affinity and selectivity for this receptor. This selective targeting contributes to its unique pharmacological profile and differentiates it from less selective psychoactive compounds.

Receptor Interactions

Beyond its primary action at TAAR1, research indicates that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine may interact with additional receptors and ion channels. This broader binding profile potentially expands its therapeutic applications. The compound's interaction with TAAR1 leads to activation of downstream signaling cascades, elevating intracellular cyclic adenosine monophosphate (cAMP) levels and triggering phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).

Mechanism of Action

The mechanism of action involves modulation of multiple neurotransmitter systems. Upon binding to TAAR1, (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine influences dopaminergic, serotonergic, and glutamatergic neurotransmission. Notably, it prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation processes. This mechanism may underlie its potential efficacy in addressing substance use disorders and addiction-related behaviors.

Pharmacokinetics and Metabolism

Genetic Factors Influencing Metabolism

Research has identified genetic polymorphisms that significantly impact the metabolism of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine. Specifically, a splice site mutation in the UGT2B10 gene affects its metabolic processing. This polymorphism shows considerable ethnic variation, with prevalence rates of approximately 45% in African populations, 8% in Asian populations, and less than 1% in Caucasian populations. Individuals homozygous for this genetic variant demonstrate substantially lower intrinsic clearance of the compound, which may necessitate dosage adjustments in clinical applications.

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the biological activity of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, it is instructive to compare it with structurally similar compounds. The table below summarizes key structural features and distinguishing characteristics of related compounds:

Compound NameStructural FeaturesUnique Aspects
RO5263397 ((S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine)Fluorinated oxazole structure with methyl substitutionSelective TAAR1 agonist with anti-addictive effects
4-(3-Fluoro-phenyl)-4,5-dihydrooxazoleLacks methyl substitution on the phenyl ringDifferent receptor selectivity profile
4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amineNo fluorine substitutionReduced lipophilicity compared to fluorinated analogs
RO5166017Related 2-aminooxazoline structureSimilar TAAR1 activity profile
RO5256390Related 2-aminooxazoline structureComparable efficacy in behavioral models
RO5203648Related 2-aminooxazoline structureSimilar pharmacokinetic properties

This comparative analysis highlights how structural modifications influence biological activity and receptor interactions. The specific positioning of the fluorine atom and methyl group on the phenyl ring appears critical for optimal TAAR1 selectivity and potency.

Functional Comparisons

From a functional perspective, (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine shares mechanisms with certain psychostimulants but demonstrates important distinctions. Unlike traditional stimulants such as amphetamine derivatives that primarily act as substrates for monoamine transporters, this compound functions through TAAR1 activation. This mechanism may confer advantages in terms of abuse potential and side effect profile.

Research Findings and Case Studies

Trace Amine Receptor Modulation

Studies demonstrate that (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine effectively modulates behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors through TAAR1 modulation. The development of 2-aminooxazolines, including this compound, represents a significant advance in TAAR1 pharmacology, as these compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction.

Current Research and Future Directions

Emerging Research Areas

Current research continues to explore the therapeutic potential of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine beyond addiction treatment. The compound's ability to modulate multiple neurotransmitter systems suggests potential applications in other neuropsychiatric conditions. Further investigations may elucidate its efficacy in treating conditions characterized by dysregulated monoaminergic transmission.

Clinical Translation Challenges

Despite promising preclinical findings, several challenges remain in translating these results to clinical applications. Detailed human pharmacokinetic studies are necessary to establish appropriate dosing regimens, particularly considering the significant impact of genetic polymorphisms on metabolism. Additionally, comprehensive safety profiling in human subjects will be essential before clinical implementation can proceed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator